N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine
Description
Historical Evolution of Pyrrolo[2,3-d]Pyrimidine-Based Therapeutics
The therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives was first recognized in the early 2000s with the discovery of kinase inhibitors targeting Janus kinases (JAKs) and Fms-like tyrosine kinase 3 (FLT3). Ruxolitinib, a JAK1/2 inhibitor bearing a pyrrolo[2,3-d]pyrimidine core, marked a milestone in treating myeloproliferative neoplasms. Subsequent optimization efforts focused on enhancing selectivity and bioavailability through substitutions at the 2-, 4-, and 7-positions of the scaffold.
Key Developments in Pyrrolo[2,3-d]Pyrimidine Therapeutics
The shift toward targeting FLT3-ITD mutations in acute myeloid leukemia (AML) spurred the development of compounds like 9u , which demonstrated subnanomolar inhibitory activity against FLT3-dependent cell lines. These advances highlighted the scaffold’s adaptability in addressing oncogenic signaling pathways.
Structural Significance of the 7-Tosyl Substitution Pattern
The 7-tosyl group in N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine introduces critical steric and electronic effects that modulate target engagement and pharmacokinetic properties.
Role of the Tosyl Group:
- Electron-Withdrawing Effects : The toluene sulfonyl group withdraws electron density from the pyrimidine ring, enhancing electrophilicity at the 4-position for nucleophilic substitution reactions.
- Steric Shielding : The bulky tosyl moiety protects the N-7 nitrogen from metabolic oxidation, improving metabolic stability compared to unsubstituted analogs.
- Hydrophobic Interactions : The aromatic tolyl group facilitates interactions with hydrophobic kinase subpockets, as observed in JAK2 inhibitors like ruxolitinib.
Comparative Analysis of 7-Substituted Derivatives
The 7-tosyl group’s ability to balance reactivity and stability makes it advantageous for irreversible or covalent kinase inhibitors, though this application remains exploratory in the context of the specified compound.
Stereochemical Considerations:
The (3R,4R)-1-benzyl-4-methylpiperidin-3-yl side chain introduces chiral centers that influence three-dimensional binding complementarity. In JAK2 inhibitors, analogous stereospecific side chains improve affinity by up to 100-fold compared to racemic mixtures. Molecular modeling suggests that the benzyl group occupies a solvent-exposed region, minimizing entropic penalties during target binding.
Properties
IUPAC Name |
N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O2S/c1-20-9-11-23(12-10-20)35(33,34)32-16-14-24-26(28-19-29-27(24)32)30(3)25-18-31(15-13-21(25)2)17-22-7-5-4-6-8-22/h4-12,14,16,19,21,25H,13,15,17-18H2,1-3H3/t21-,25+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMBPMUFLFJILW-BWKNWUBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3S(=O)(=O)C4=CC=C(C=C4)C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine involves multiple steps. One common method includes the reaction of tert-butyl (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate with ZnBr2 in CH2Cl2, followed by filtration and evaporation under reduced pressure . Industrial production methods often involve large-scale reactions in controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation or alkylation reactions using reagents like bromine or methyl iodide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine is extensively used in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of tofacitinib, which is used to treat autoimmune diseases.
Industry: In the production of pharmaceuticals and as a quality control standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of Janus kinase (JAK) pathways. By binding to the ATP-binding site of JAK enzymes, it prevents the phosphorylation and activation of signal transducers and activators of transcription (STATs), thereby modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
Key Properties:
- Storage : Sealed in dry conditions at 2–8°C .
- Hazard Profile : Includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Synthetic Role : The benzyl and tosyl groups act as protective moieties during hydrogenation and subsequent coupling steps in tofacitinib synthesis .
Comparison with Structural Analogs
The compound’s structural and functional attributes are best contextualized against related pyrrolopyrimidine derivatives. Below is a comparative analysis based on molecular features, synthetic utility, and pharmacological relevance.
Structural Analog 1: N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- CAS: Not specified; Molecular Formula: C₁₃H₁₉N₅; Molecular Weight: 245.32 g/mol .
- Key Differences : Lacks the benzyl and tosyl groups, rendering it simpler and less sterically hindered.
- Role : Likely a deprotected intermediate in JAK inhibitor synthesis.
- Advantage : Higher reactivity in downstream reactions due to unprotected amine and pyrrole groups.
Structural Analog 2: (R)-N-Methyl-N-(Piperidin-3-yl)-7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Structural Analog 3: 6-[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]-N-[(1S)-1-Phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Comparative Data Table
Biological Activity
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly as a therapeutic agent. This compound is structurally related to tofacitinib, a well-known Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.
- Molecular Formula : C20H25N5O2S
- Molecular Weight : 335.45 g/mol
- CAS Number : 477600-73-0
The biological activity of this compound primarily revolves around its ability to inhibit specific protein kinases, particularly JAK3. JAK inhibitors are crucial in modulating immune responses and have therapeutic implications in conditions like rheumatoid arthritis, psoriasis, and other autoimmune disorders .
In Vitro Studies
- JAK Inhibition : The compound exhibits potent inhibitory effects on JAK3, which is essential for signaling pathways involved in immune response regulation. This inhibition can lead to reduced inflammation and modulation of immune cell activity.
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperidine compounds can exhibit antimicrobial properties against various bacterial and fungal strains . Specific evaluations of the compound's efficacy against pathogens like Xanthomonas axonopodis and Fusarium solani are ongoing.
In Vivo Studies
Case studies involving similar compounds have shown promising results in animal models for conditions such as rheumatoid arthritis and inflammatory bowel disease. These studies typically assess the reduction in disease severity and inflammatory markers post-treatment with JAK inhibitors .
Comparative Analysis with Related Compounds
| Compound Name | JAK Inhibition | Antimicrobial Activity | Therapeutic Applications |
|---|---|---|---|
| Tofacitinib | High | Moderate | Rheumatoid arthritis |
| N-(4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Moderate | High | Autoimmune diseases |
| This compound | High | Ongoing Evaluation | Potentially broad spectrum |
Research Findings
Recent research highlights the synthesis processes and biological evaluations of this compound and its analogs:
- Synthesis Techniques : The synthesis involves chiral resolution techniques to ensure the correct stereochemistry is achieved, which is critical for biological activity .
- Biological Evaluations : Studies conducted on similar piperidine derivatives show that modifications in the molecular structure can significantly enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for synthesizing this compound, and how are critical intermediates optimized?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Core Formation : Cyclization reactions to construct the pyrrolo[2,3-d]pyrimidine core, often using commercially available amines (e.g., 4-amino-1-benzylpiperidine) as starting materials .
- Protection/Deprotection : Use of N-ethyloxycarbonyl protection followed by lithium aluminum hydride (LAH) reduction to generate methylamine derivatives .
- Stereochemical Control : Resolution of diastereomers via chiral chromatography or recrystallization, as demonstrated in the synthesis of similar piperidine-containing compounds .
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) are fine-tuned using Design of Experiments (DoE) principles to improve yield and purity .
Q. Which analytical techniques are most effective for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying regiochemistry and stereochemistry, especially for the piperidine and pyrrolopyrimidine moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects isotopic patterns .
- X-ray Crystallography : For unambiguous stereochemical assignment, SHELX software is widely used for small-molecule refinement .
- HPLC : Purity assessment (>95% by HPLC is typical for research-grade material) .
Advanced Research Questions
Q. How can researchers address challenges related to the stereochemical integrity of the piperidine ring during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)-3-amino-1-benzylpiperidine) to control stereochemistry at the 3R,4R positions .
- Kinetic Resolution : Selective crystallization or enzymatic methods to separate diastereomers during intermediate steps .
- Computational Modeling : Molecular dynamics simulations predict steric hindrance in transition states, guiding solvent and catalyst selection .
Q. What strategies resolve contradictions between analytical data (e.g., NMR vs. mass spectrometry)?
- Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions (e.g., deuterated solvents for NMR, ESI+ vs. EI modes in MS) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track unexpected fragmentation patterns in MS .
- Crystallographic Refinement : When NMR data conflict, X-ray structures provide definitive bond-length and angle validation .
Q. How do computational methods contribute to understanding the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Docking Studies : Molecular docking into target proteins (e.g., kinase domains) predicts binding affinity and guides functional group modifications .
- QSAR Modeling : Quantitative SAR models correlate electronic properties (e.g., HOMO/LUMO energies) with biological activity .
- DFT Calculations : Density functional theory optimizes synthetic pathways by calculating transition-state energies for key reactions (e.g., tosyl group introduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
